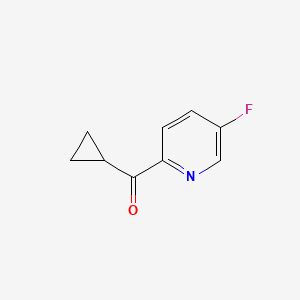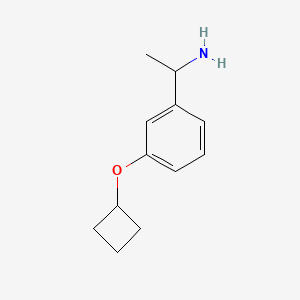
1-(3-Cyclobutoxyphenyl)ethanamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of amines, which “1-(3-Cyclobutoxyphenyl)ethanamine” is a type of, involves a nitrogen atom bonded to hydrogen atoms and/or alkyl groups . The specific structure of “1-(3-Cyclobutoxyphenyl)ethanamine” would involve a cyclobutoxyphenyl group attached to the nitrogen atom of the amine.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, color, melting point, boiling point, and reactivity . Unfortunately, specific physical and chemical properties for “1-(3-Cyclobutoxyphenyl)ethanamine” were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Synthesis
1-(3-Cyclobutoxyphenyl)ethanamine: serves as a chiral intermediate in the synthesis of various pharmaceuticals. The compound’s ability to be synthesized using biocatalytic methods makes it valuable for producing enantiomerically pure substances. For instance, it can be used in the synthesis of selective tetrodotoxin-sensitive blockers, which are important in pain management .
Enzyme Engineering
The compound’s synthesis can be optimized by enzyme engineering, utilizing bienzyme cascade systems. This involves the use of R-ω-transaminase and alcohol dehydrogenase to increase the yield and efficiency of the desired chiral intermediate . This method showcases the potential of engineered enzymes in pharmaceutical manufacturing.
Alzheimer’s Disease Treatment
In related compounds, such as (S)-1-(3-Methoxyphenyl)ethylamine , there’s a demonstrated application in the treatment of early-stage Alzheimer’s disease. By extension, 1-(3-Cyclobutoxyphenyl)ethanamine could be explored for similar neuroprotective effects, given its structural similarity and potential for biocatalytic synthesis .
Reference Standards for Testing
This compound is also used as a reference standard in pharmaceutical testing. High-quality reference standards are crucial for ensuring the accuracy of analytical methods and the reliability of test results in pharmaceutical research .
Process Intensification
The compound’s synthesis process can benefit from process intensification techniques. Integrated biocatalysis-crystallization concepts can be applied for continuous synthesis, which is more efficient and environmentally friendly compared to traditional batch processes .
Advanced Biocatalyst Design
The compound’s synthesis provides insights into the design of advanced biocatalysts. By studying the compound’s synthesis, researchers can develop tailor-made biocatalysts for specific reactions, leading to higher selectivity and fewer side reactions .
Wirkmechanismus
Target of Action
The primary targets of a compound are usually proteins such as enzymes, receptors, or ion channels within the body. These targets play crucial roles in various biological processes. Identifying the target involves biochemical methods, genetic interactions, or computational inference .
Eigenschaften
IUPAC Name |
1-(3-cyclobutyloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(13)10-4-2-7-12(8-10)14-11-5-3-6-11/h2,4,7-9,11H,3,5-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZPOCWSCWMVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclobutoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)
![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)
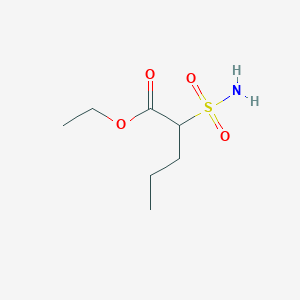
![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)
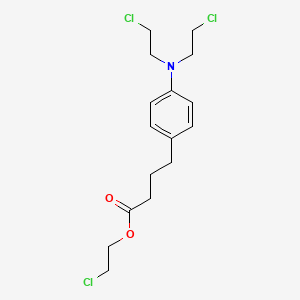

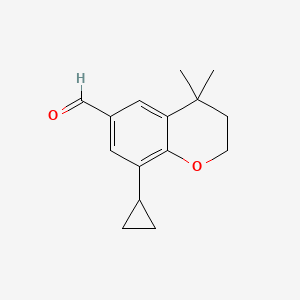

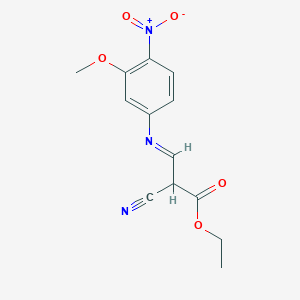
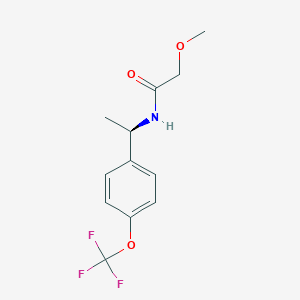
![3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide](/img/structure/B1432337.png)


